m-PEG4-(CH2)6-Phosphonic acid
Overview
Description
M-PEG4-(CH2)6-Phosphonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of m-PEG4-(CH2)6-Phosphonic acid involves the use of a PEG linker with a phosphonic acid group attached .Molecular Structure Analysis
The molecular weight of m-PEG4-(CH2)6-Phosphonic acid is 356.39, and its formula is C15H33O7P . The SMILES representation is COCCOCCOCCOCCCCCCCCP(O)(O)=O .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving m-PEG4-(CH2)6-Phosphonic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of m-PEG4-(CH2)6-Phosphonic acid include its molecular weight of 356.39, its formula of C15H33O7P, and its SMILES representation .Scientific Research Applications
Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . They are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties . Phosphonic acids were used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
As for “m-PEG4-(CH2)6-Phosphonic acid”, it is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This approach has been used to target a variety of disease-related proteins for degradation, including those involved in cancer and neurodegenerative disorders.
PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This approach has been used to target a variety of disease-related proteins for degradation, including those involved in cancer and neurodegenerative disorders .
PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This approach has been used to target a variety of disease-related proteins for degradation, including those involved in cancer and neurodegenerative disorders .
Future Directions
properties
IUPAC Name |
8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O7P/c1-19-9-10-21-13-14-22-12-11-20-8-6-4-2-3-5-7-15-23(16,17)18/h2-15H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQSHEHZCLMYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-(CH2)6-Phosphonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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